

2-Chloro-4-(dimethylamino)nicotinonitrile

molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4-(dimethylamino)nicotinonitrile

Cat. No.: B186911

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An In-Depth Technical Guide to **2-Chloro-4-(dimethylamino)nicotinonitrile**: Synthesis, Characterization, and Application in Drug Discovery

This guide provides a comprehensive technical overview of **2-Chloro-4-(dimethylamino)nicotinonitrile**, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its core physicochemical properties, provide a detailed synthetic pathway, discuss its characterization, and explore its strategic application as a versatile intermediate in modern medicinal chemistry, particularly in the design of kinase inhibitors.

Introduction: A Strategic Building Block

2-Chloro-4-(dimethylamino)nicotinonitrile (CAS No. 147992-80-1) is a substituted pyridine derivative that serves as a valuable scaffold in organic synthesis. Its structure is distinguished by three key functional groups integrated into a stable aromatic core:

- A pyridine ring, a foundational element in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions with biological targets.
- A 2-chloro substituent, which acts as an excellent leaving group for nucleophilic aromatic substitution (S_NAr) reactions. This provides a reliable chemical handle for introducing a wide array of functionalities to build molecular complexity.

- A 4-(dimethylamino) group, an electron-donating moiety that modulates the electronic properties of the pyridine ring, influencing its reactivity and providing a potential interaction point for target binding. The dimethylamine pharmacophore is present in a wide range of FDA-approved drugs.
- A 3-cyano (nitrile) group, a versatile functional group that can act as a hydrogen bond acceptor, a precursor for other functional groups (e.g., amides, carboxylic acids), or a key contributor to the molecule's overall polarity and binding affinity.^[1]

The confluence of these features makes **2-Chloro-4-(dimethylamino)nicotinonitrile** a strategic starting point for the synthesis of compound libraries aimed at discovering novel therapeutic agents.

Physicochemical and Structural Properties

The fundamental properties of **2-Chloro-4-(dimethylamino)nicotinonitrile** are summarized in the table below. These identifiers are crucial for sourcing, regulatory compliance, and analytical characterization.

Property	Value	Source(s)
CAS Number	147992-80-1	^[2] ^[3]
Molecular Formula	C ₈ H ₈ ClN ₃	^[2]
Molecular Weight	181.62 g/mol	^[2] ^[3]
IUPAC Name	2-chloro-4-(dimethylamino)pyridine-3-carbonitrile	^[2]
Synonyms	2-Chloro-4-(dimethylamino)nicotinonitrile	^[4]
Appearance	Solid (typical)	
SMILES	<chem>CN(C)c1ccnc(c1C#N)Cl</chem>	^[2]
InChI Key	CAMVNWAYWUPMTI-UHFFFAOYSA-N	

Synthesis and Characterization

The synthesis of substituted chloronicotinonitriles is a well-established field in heterocyclic chemistry. While multiple routes are possible, a common and effective strategy involves the cyclization of an acyclic precursor followed by chlorination.

Proposed Synthetic Protocol

The following protocol is a robust, two-step procedure adapted from established methodologies for synthesizing analogous 2-chloropyridine structures.^[5] It begins with the condensation of an enaminone with an active methylene compound, followed by a cyclizing chlorination.

Step 1: Synthesis of the Dicyanodienamine Intermediate

- To a stirred solution of (E)-4-(dimethylamino)but-3-en-2-one (1.0 eq) in methanol, add malononitrile (1.0 eq) and a catalytic amount of a weak base such as piperidine or β -alanine (0.05 eq).
- Heat the reaction mixture to a gentle reflux (approx. 65 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
- Filter the resulting solid, wash with cold methanol, and dry under vacuum to yield the intermediate, 2-cyano-5-(dimethylamino)penta-2,4-dienamide.

Step 2: Cyclization and Chlorination to **2-Chloro-4-(dimethylamino)nicotinonitrile**

- Caution: This step should be performed in a well-ventilated chemical fume hood as it involves corrosive reagents and evolves HCl gas.
- In a flask equipped with a reflux condenser and a gas trap (e.g., a bubbler connected to a sodium hydroxide solution), add the dienamide intermediate from Step 1 (1.0 eq).
- Slowly add phosphorus oxychloride (POCl_3) (2.0-3.0 eq). A co-reagent like phosphorus pentachloride (PCl_5) (0.5 eq) can be added to enhance the reaction.

- Heat the mixture to reflux (approx. 105-110 °C) for 3-5 hours. The reaction mixture will typically become a dark, viscous solution.
- After cooling to room temperature, slowly and carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. This is a highly exothermic process.
- Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
- Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.
- Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain pure **2-Chloro-4-(dimethylamino)nicotinonitrile**.

Synthesis Workflow Diagram

Caption: Synthetic workflow for **2-Chloro-4-(dimethylamino)nicotinonitrile**.

Predicted Analytical Characterization

While a publicly available, fully characterized spectrum for this specific molecule is not readily available, its spectral properties can be reliably predicted based on its structure and data from closely related analogs, such as 2-chloro-4-methyl-3-pyridinecarbonitrile.^[6]

Technique	Expected Signature	Rationale
^1H NMR	δ 8.2-8.4 (d, 1H), 6.8-7.0 (d, 1H), 3.1-3.3 (s, 6H)	The two pyridine protons will appear as doublets. The singlet integrating to 6H is characteristic of the two equivalent methyl groups of the dimethylamino substituent.
^{13}C NMR	δ 160-162 (C-NMe ₂), 152-154 (C-Cl), 150-152 (CH), 115-117 (C \equiv N), 105-107 (CH), 95-97 (C-CN), 40-42 (N-CH ₃)	Signals correspond to the aromatic carbons, the nitrile carbon, and the aliphatic carbons of the dimethylamino group.
FTIR (cm ⁻¹)	~2230-2220 (C \equiv N stretch), ~1600-1580 (C=C/C=N stretch), ~1200-1100 (C-N stretch), ~800-750 (C-Cl stretch)	Key vibrational modes include the sharp, strong nitrile stretch and characteristic aromatic ring vibrations.
Mass Spec (EI)	M ⁺ at m/z 181/183 (approx. 3:1 ratio)	The molecular ion peak will show the characteristic isotopic pattern for a molecule containing one chlorine atom.

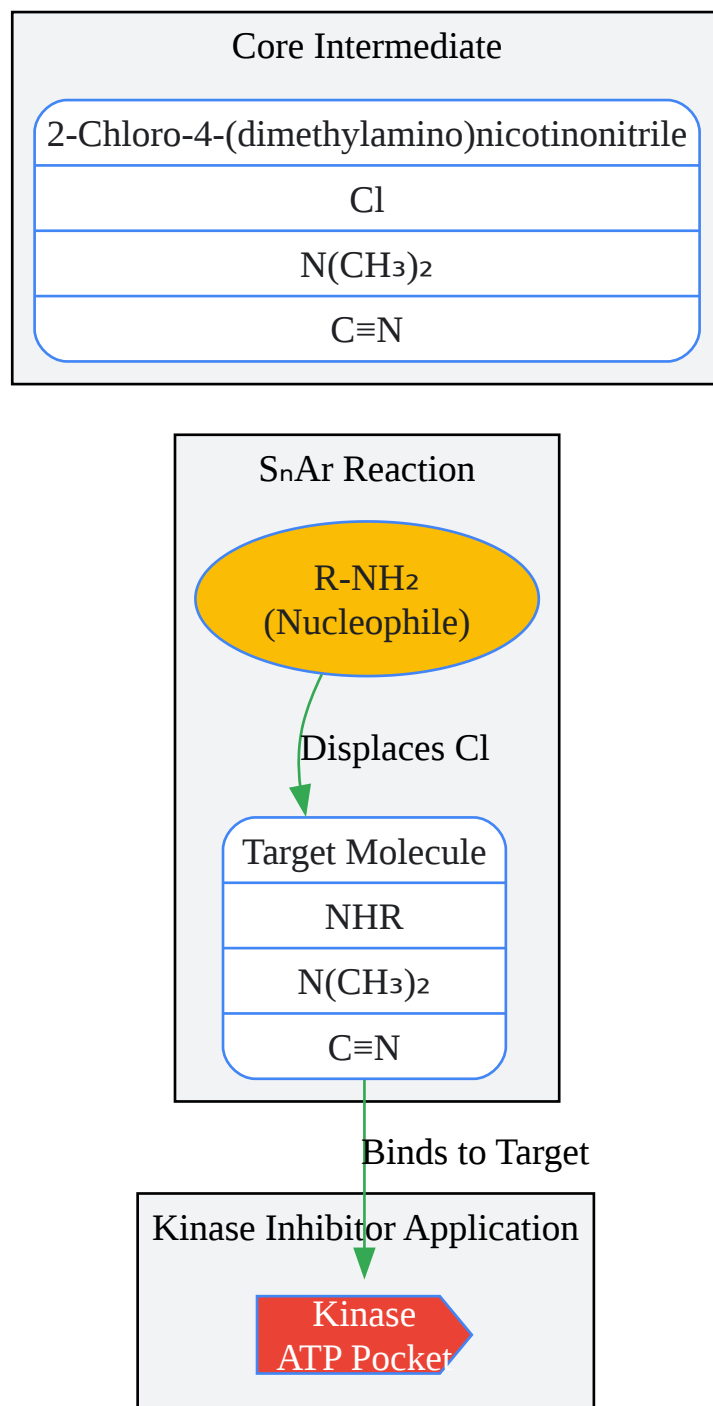
Applications in Drug Discovery

The true value of **2-Chloro-4-(dimethylamino)nicotinonitrile** lies in its role as a versatile intermediate for creating more complex molecules with therapeutic potential, especially in the highly competitive field of kinase inhibitor development.[\[7\]](#)[\[8\]](#)[\[9\]](#)

The Scaffold in Kinase Inhibitor Design

Protein kinases are a major class of drug targets for cancer and inflammatory diseases. Many kinase inhibitors are designed to bind to the ATP pocket of the enzyme. The 2-chloropyridine moiety is an excellent starting point for this strategy. The chlorine atom can be displaced by a nucleophile (typically an amine from another heterocyclic ring system) to form a new C-N bond.

This reaction connects the pyridine core to another part of the inhibitor, often designed to interact with the "hinge region" of the kinase, a critical anchoring point for many inhibitors.[10]



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Caption: Strategic use of the scaffold in kinase inhibitor synthesis.

A Logical Workflow for Lead Generation

Researchers can employ this intermediate in a logical workflow to rapidly generate and test new potential drug candidates.

- **Library Synthesis:** React **2-Chloro-4-(dimethylamino)nicotinonitrile** with a diverse library of amines (R-NH₂) or alcohols (R-OH) via S_NAr to create a set of novel compounds.
- **Structure-Activity Relationship (SAR) Studies:** Screen the synthesized library against a target of interest (e.g., a specific protein kinase).
- **Biological Evaluation:** Assess the activity of the compounds in cellular assays to determine their effect on cell proliferation, signaling pathways, and other relevant biological outcomes.
- **Lead Optimization:** Modify the most promising "hits" by altering the R-group or other parts of the molecule to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

This iterative process, starting from a well-defined and reactive core like **2-Chloro-4-(dimethylamino)nicotinonitrile**, is a cornerstone of modern drug discovery.^[9]

Safety and Handling

According to the available Safety Data Sheet (SDS) for CAS 147992-80-1, the compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard. However, the SDS also notes 100% unknown acute toxicity, warranting careful handling.

Hazard Information	Precautionary Measures
GHS Classification	Not considered hazardous
Acute Toxicity	Unknown
Handling	Handle in accordance with good industrial hygiene and safety practice. Use in a well-ventilated area or chemical fume hood. Avoid creating dust.
Personal Protective Equipment (PPE)	Wear safety glasses with side-shields, protective gloves (e.g., nitrile), and a lab coat.
Storage	Keep container tightly closed in a dry, cool, and well-ventilated place. Store at room temperature.
Incompatible Materials	Strong oxidizing agents. Contact with acids may liberate toxic gas.
Hazardous Decomposition	Under thermal decomposition, can release hydrogen cyanide, carbon oxides, nitrogen oxides (NO _x), and phosgene.

Expert Insight: The lack of a formal hazard classification should not be interpreted as a lack of potential risk. Given the unknown toxicity profile and the potential for hazardous decomposition, this compound should be handled with the standard level of care afforded to all novel research chemicals.

Conclusion

2-Chloro-4-(dimethylamino)nicotinonitrile is more than just a chemical compound; it is a strategic tool for innovation in medicinal chemistry. Its well-defined structure, featuring a reactive chlorine atom for facile derivatization and other key pharmacophoric elements, makes it an ideal starting point for the synthesis of novel molecular entities. For researchers and scientists in drug development, understanding the properties, synthesis, and strategic application of this scaffold provides a direct and efficient pathway to exploring new chemical space in the quest for next-generation therapeutics.

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- To cite this document: BenchChem. [2-Chloro-4-(dimethylamino)nicotinonitrile molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b186911#2-chloro-4-dimethylamino-nicotinonitrile-molecular-weight]

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